![molecular formula C9H21Cl2N3 B1520279 4-(Piperidin-1-yl)butanimidamide dihydrochloride CAS No. 1240526-76-4](/img/structure/B1520279.png)
4-(Piperidin-1-yl)butanimidamide dihydrochloride
Overview
Description
4-(Piperidin-1-yl)butanimidamide dihydrochloride, also known as CAS No. 1240526-76-4, is a chemical compound with the molecular formula C9H21Cl2N3 . Its molecular weight is 242.19 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .Scientific Research Applications
Gastric Antisecretory Agents
Research into derivatives of piperidine compounds, such as 4-(Diphenylmethyl)-1-piperidinemethanimine, has revealed potential in developing nonanticholinergic gastric antisecretory drugs for treating peptic ulcer disease. Modifications to the compound's structure have led to analogs with diminished anticholinergic activity, exemplified by fenoctimine, which is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Antimicrobial Agents
Piperidine derivatives have been synthesized and evaluated for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity, with some derivatives showing potent antimicrobial activities comparable to standard drugs (Vinaya et al., 2009).
Pharmaceutical Building Block Diversification
Electrochemical methods have been developed for the cyanation of secondary piperidines, which are pivotal pharmaceutical building blocks. This technique allows for the cyanation adjacent to nitrogen without the need for N-H bond protection or substitution, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure of piperidinecarboxylic acid hydrochloride have provided insights into its structural characteristics, such as hydrogen bonding patterns and conformational details, which are essential for understanding the compound's reactivity and potential applications (Szafran et al., 2007).
Synthesis of Piperidine Alkaloids
The stereoselective total synthesis of piperidine alkaloids such as (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate demonstrates the versatility of piperidine derivatives in synthesizing complex natural products, highlighting their value in drug development and synthetic organic chemistry (Satyalakshmi et al., 2011).
properties
IUPAC Name |
4-piperidin-1-ylbutanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.2ClH/c10-9(11)5-4-8-12-6-2-1-3-7-12;;/h1-8H2,(H3,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWMLJRXHOCTEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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